Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate
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Overview
Description
Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the CAS Number: 2193065-25-5 . It is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H7BrN2O2.Na/c10-9-6 (5-8 (13)14)11-7-3-1-2-4-12 (7)9;/h1-4H,5H2, (H,13,14);/q;+1/p-1 .Chemical Reactions Analysis
3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.05 . It is a powder in physical form .Scientific Research Applications
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Research on heterocyclic N-oxide derivatives, including those from pyridine and imidazole, highlights their utility in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have shown potential in addressing a broad spectrum of biological activities, suggesting that sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate could similarly be explored for its versatility in organic synthesis and potential pharmaceutical relevance (Li et al., 2019).
Ionic Liquids for Industrial Utilization
The exploration of ionic liquids, specifically 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers such as cellulose and chitin, underscores the industrial and environmental significance of chemicals with imidazole derivatives. This suggests potential applications of this compound in industrial processes, particularly where the solvation of biopolymers or the development of green chemistry solutions is involved (Ostadjoo et al., 2018).
Optoelectronic Material Development
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for the creation of novel optoelectronic materials. Given the structural relationship, this compound could be investigated for its potential in optoelectronic applications, leveraging its chemical structure for the development of luminescent materials or electronic devices (Lipunova et al., 2018).
Microbial Food Safety and Sodium Reduction
The critical role of sodium salts, particularly sodium chloride, in food safety through the inhibition of pathogenic microorganisms highlights the broader implications of sodium-based compounds in microbial control. This perspective opens avenues for researching this compound in food preservation and safety applications, particularly in exploring its antimicrobial efficacy (Taormina, 2010).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been studied for their varied medicinal applications .
Mode of Action
It is known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
It is known that the compound can be obtained via one-pot tandem cyclization/bromination when only tbhp is added .
Result of Action
It is known that the cyclization to form imidazopyridines is promoted by the further bromination .
Action Environment
It is known that the reaction conditions for its synthesis are mild and metal-free .
Safety and Hazards
properties
IUPAC Name |
sodium;2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.Na/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9;/h1-4H,5H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQROMPOGTXVBJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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